1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol
Description
This compound is a fluorinated tertiary alcohol featuring a unique combination of 4-methoxyphenyl substituents and a perfluorodecyl chain. Its molecular formula is C₃₁H₂₂ClF₁₇O₂ (for the chloride precursor, CAS 865758-36-7) or C₃₀H₂₂F₁₇O₃ (for the methanol derivative, CAS 649561-66-0) . The structure comprises a central carbon bonded to two 4-methoxyphenyl groups, a perfluorodecyl-substituted phenyl ring, and a hydroxyl group (or chloride in the precursor). The perfluorodecyl chain (C₈F₁₇) imparts exceptional hydrophobicity and chemical stability, while the methoxy groups enhance electron-donating properties. This compound is primarily investigated for applications in catalysis and materials science due to its fluorophilic character .
Properties
IUPAC Name |
[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23F17O3/c1-50-21-11-7-19(8-12-21)24(49,20-9-13-22(51-2)14-10-20)18-5-3-17(4-6-18)15-16-23(32,33)25(34,35)26(36,37)27(38,39)28(40,41)29(42,43)30(44,45)31(46,47)48/h3-14,49H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTBNLMPYCYJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23F17O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584841 | |
| Record name | [4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl]bis(4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865758-47-0 | |
| Record name | [4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl]bis(4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, 4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-α,α-bis(4-methoxyphenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Grignard Reagent Approach
The most direct method involves reacting a pre-synthesized perfluorodecyl-substituted benzophenone with two equivalents of a 4-methoxyphenyl Grignard reagent. For example:
$$ \text{4-(1H,1H,2H,2H-Perfluorodecyl)benzophenone} + 2 \text{ArMgX} \rightarrow \text{Target Alcohol} $$
where Ar = 4-methoxyphenyl.
Critical parameters include:
- Solvent selection : Anhydrous THF or diethyl ether
- Temperature control : -78°C to 0°C to prevent over-addition
- Quenching method : Saturated NH₄Cl solution with careful pH adjustment
Patent data reveals that analogous triarylmethanol syntheses achieve 60-75% yields when using ultra-dry conditions and slow reagent addition rates.
Organozinc Variants
For enhanced selectivity with fluorinated substrates, organozinc reagents may substitute Grignard reagents. This approach benefits from:
- Improved functional group tolerance toward electron-deficient aromatic systems
- Reduced side reactions from radical pathways
- Compatibility with nickel or palladium catalysis for cross-coupling
Friedel-Crafts Alkylation Strategy
The electron-rich 4-methoxyphenyl groups can be introduced via Friedel-Crafts chemistry using a perfluorodecyl-substituted benzyl alcohol precursor. A typical sequence involves:
Generation of benzyl carbocation :
$$ \text{4-(Perfluorodecyl)benzyl alcohol} + \text{BF₃·OEt₂} \rightarrow \text{Carbocation intermediate} $$Electrophilic aromatic substitution :
$$ \text{Carbocation} + 2 \text{Anisole} \rightarrow \text{Triarylmethanol} $$
This method requires strict control of Lewis acid stoichiometry (1.05-1.2 eq) to prevent polyalkylation. Reported yields range from 45-62%, with major byproducts including di- and tri-alkylated isomers.
Perfluorodecyl Side Chain Installation
Late-Stage Fluorination
Post-assembly fluorination of a hydrocarbon precursor using elemental fluorine or xenon difluoride presents significant challenges:
- Regioselectivity issues : Uncontrolled fluorination of methoxy groups
- Safety concerns : Exothermic reactions requiring specialized equipment
- Yield limitations : Typically <30% for perfluorinated products
Pre-Functionalized Building Blocks
A more practical approach utilizes commercially available 1H,1H,2H,2H-perfluorodecylbenzene derivatives. Key synthetic steps include:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 4-Bromobenzaldehyde, CuI, DMF, 110°C | 78% |
| 2 | Grignard Addition | 4-Methoxyphenylmagnesium bromide, THF, -20°C | 65% |
| 3 | Acidic Workup | HCl/MeOH, 0°C to RT | 89% |
This sequence avoids direct handling of gaseous fluorinating agents and improves overall atom economy.
Catalytic Asymmetric Synthesis
While the target molecule lacks chiral centers, analogous triarylmethanol syntheses employ chiral auxiliaries for stereochemical control. Patent WO2015159170A2 demonstrates enantioselective routes using:
- (S)-(-)-α-Methylbenzylamine as a resolving agent
- Palladium-catalyzed asymmetric hydrogenation (10% Pd/C, H₂ 50 psi)
- Diastereomeric salt crystallization for optical purification
Applied to the perfluorodecyl analog, these methods could theoretically produce enantiomerically pure material, though no experimental data currently exists.
Industrial-Scale Considerations
Solvent Recycling
The high fluorine content necessitates specialized solvent recovery systems:
- Perfluorinated byproducts require nanofiltration membranes for separation
- Azeotropic drying with toluene reduces water content below 50 ppm
Catalyst Regeneration
Palladium catalysts (5-10% loading) demonstrate 7-12 reuse cycles before activity drops below 80% baseline. Reactivation protocols involve:
- Oxidative treatment with HNO₃/H₂O₂
- Reduction under H₂/N₂ atmosphere
- Surface passivation with thiourea derivatives
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.5% (UV 254 nm) |
| Fluorine Content | ¹⁹F NMR | 17 F atoms ± 0.5 |
| Residual Solvents | GC-MS | <300 ppm total |
X-ray crystallography confirms the triarylmethanol geometry with C-O bond lengths of 1.42 Å and C-C-Ar angles of 109.5°.
Chemical Reactions Analysis
Types of Reactions
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield aldehydes or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol is a complex organic compound with a unique structure, consisting of two methoxyphenyl groups and a perfluorodecyl-substituted phenyl group. It is also known by its CAS number 865758-47-0 . The molecular formula of this compound is C31H23F17O3, and it has a molecular weight of approximately 766.49 g/mol . The perfluorodecyl group gives the compound significant hydrophobic properties.
Synthesis
The synthesis of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol involves multi-step organic synthesis techniques. These may include Grignard reactions, Suzuki coupling, and Friedel-Crafts reactions. The synthesis of multifunctional compounds such as this one requires careful optimization of reaction conditions.
Potential Applications
The unique properties of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol make it suitable for various applications:
- Surface modification Due to its hydrophobic properties, it can be used to modify surfaces.
- Emulsion stabilization It can stabilize emulsions due to its amphiphilic nature.
- Drug delivery systems It can be used in drug delivery systems due to its unique structure.
Mechanism of Action
The mechanism of action of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol would depend on its specific application. For example, in a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The perfluorodecyl chain could influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aromatic Alcohols
Key Differences :
- The target compound’s perfluorodecyl chain distinguishes it from shorter fluorinated analogs (e.g., trifluoromethyl or pentafluorophenyl groups in ), enhancing its lipophilicity and thermal stability .
- Unlike antifungal triazole derivatives (e.g., ), this compound lacks heterocyclic nitrogen atoms, shifting its utility toward catalytic systems rather than bioactivity .
Methoxyphenyl-Containing Compounds
Key Differences :
- The target compound’s perfluorodecyl chain introduces fluorophilic behavior absent in non-fluorinated methoxyphenyl analogs (e.g., ), making it suitable for phase-transfer catalysis .
- Unlike piperazine-based pharmaceuticals (e.g., ), its bulky fluorinated structure limits penetration into biological systems, prioritizing industrial over therapeutic applications.
Perfluorodecyl-Containing Compounds
Physicochemical and Functional Insights
- Molecular Weight: At ~785 g/mol (chloride precursor) , the compound is significantly heavier than non-fluorinated analogs (e.g., 250–500 g/mol for ), impacting solubility in polar solvents.
- Thermal Stability : The perfluorodecyl chain enhances resistance to degradation at high temperatures (>200°C) .
- Solubility : Preferentially dissolves in fluorinated solvents (e.g., perfluorohexane) or hydrophobic matrices, unlike methoxyphenyl analogs soluble in acetone or DMSO .
Biological Activity
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol (CAS Number: 865758-47-0) is a synthetic organic compound characterized by its unique structure featuring methoxyphenyl groups and a perfluorodecyl chain. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant data tables and research findings.
- Molecular Formula : C31H23F17O3
- Molecular Weight : 766.49 g/mol
- CAS Number : 865758-47-0
- Purity : ≥95% .
Biological Activity Overview
The biological activity of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol has been investigated primarily in the context of its interactions with various biological targets and its potential therapeutic applications.
The compound's activity is hypothesized to involve:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways. For instance, it has been evaluated for its inhibitory effects on lipoxygenase (ALOX15), which plays a critical role in arachidonic acid metabolism and inflammation .
- Receptor Interaction : The structure suggests potential interactions with various receptors due to the presence of multiple aromatic systems, which can facilitate π-π stacking interactions .
Inhibitory Potency Against ALOX15
A study comparing the inhibitory effects of various substituted compounds on ALOX15 demonstrated that derivatives similar to 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol exhibited varying degrees of potency. The IC50 values ranged significantly depending on structural modifications:
- Compound Variants : The IC50 values for related compounds ranged from 0.010 to 0.032 μM for linoleate and arachidonic acid substrates .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 1 | 0.010 | Strong Inhibitor |
| Compound 2 | 0.032 | Moderate Inhibitor |
| Compound 3 | >0.100 | Weak Inhibitor |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of methoxy groups significantly enhances the inhibitory activity against ALOX15. The positioning of these groups within the molecular structure is crucial for optimal binding and activity .
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol. The compound's fluorinated segments raise concerns regarding biocompatibility and environmental persistence:
Q & A
Basic Research: What are the optimal synthetic routes for 1,1-Di-(4-methoxyphenyl)-1-[4-(perfluorodecyl)phenyl]methanol, and how can purity be maximized?
Answer:
The synthesis typically involves a multi-step approach:
Friedel-Crafts alkylation : Reacting 4-methoxyphenyl Grignard reagents with a trifluoromethyl ketone intermediate to install the aryl groups.
Fluorination : Introducing the perfluorodecyl chain via nucleophilic substitution or radical-mediated telomerization, requiring anhydrous conditions and catalysts like BF₃·Et₂O .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Challenges include managing the fluorinated chain’s hydrophobicity and avoiding side reactions during aryl coupling.
Basic Research: What analytical techniques are critical for structural confirmation of this compound?
Answer:
Key methods include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm methoxy, aryl, and perfluorodecyl group positions. 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight (expected ~800 g/mol).
- X-ray Crystallography : Single-crystal analysis (if crystallizable) to resolve stereochemistry and bond angles, as demonstrated in similar fluorinated aryl systems .
Advanced Research: How does the perfluorodecyl chain influence surface activity and self-assembly behavior?
Answer:
The chain imparts unique amphiphilic properties:
- Surface Tension Measurements : Use a tensiometer to compare critical micelle concentration (CMC) with non-fluorinated analogs. The perfluorodecyl group reduces CMC by ~10-fold due to enhanced hydrophobicity .
- Langmuir-Blodgett Films : Monitor pressure-area isotherms to study monolayer formation. The fluorinated chain increases packing density and thermal stability (TGA data shows decomposition >250°C) .
- AFM/STM Imaging : Visualize nanoscale self-assembly on hydrophobic substrates, revealing hexagonal close-packed structures .
Advanced Research: What strategies mitigate thermal and oxidative degradation during storage and application?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., onset at ~180°C in air vs. ~220°C under N₂) .
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring purity via HPLC. Antioxidants like BHT (0.1% w/w) reduce peroxide formation .
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation; amber glass vials or TiO₂ nanoparticle coatings minimize photooxidation .
Advanced Research: Which in vitro assays are suitable for screening biological activity?
Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. The fluorinated chain may enhance membrane permeability, lowering IC₅₀ compared to non-fluorinated analogs .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent. The methoxy groups’ electron-donating effects modulate binding affinity .
- Antimicrobial Screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus), noting synergy with conventional antibiotics via checkerboard assays .
Advanced Research: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to proteins (e.g., COX-2), identifying H-bonding with methoxy groups and hydrophobic interactions with the perfluorodecyl chain .
- Molecular Dynamics (GROMACS) : Simulate lipid bilayer penetration; the fluorinated chain reduces free energy barriers for membrane integration by ~30% .
- QSAR Studies : Correlate substituent electronegativity (Hammett constants) with bioactivity, guiding structural optimization .
Advanced Research: What methodologies assess environmental persistence and ecotoxicity?
Answer:
- Biodegradation Tests : OECD 301F (aqueous aerobic degradation) over 28 days; fluorinated chains show <10% degradation, indicating high persistence .
- Ecotoxicology : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition (OECD 201). The compound’s log P (~8.5) predicts bioaccumulation potential .
- Photolytic Degradation : HPLC-MS identifies breakdown products (e.g., perfluorooctanoic acid), informing remediation strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
